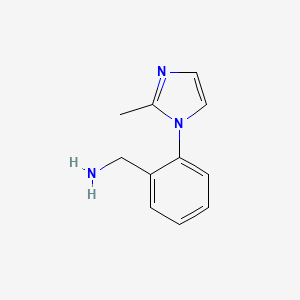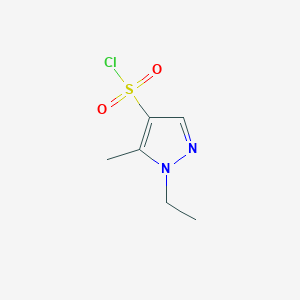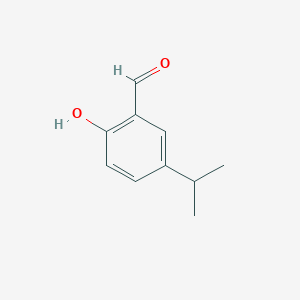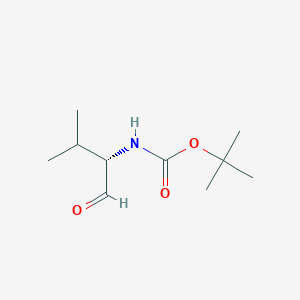![molecular formula C5H8N4O2S B1598891 3-[(1-甲基-1H-四唑-5-基)硫代]丙酸 CAS No. 93211-24-6](/img/structure/B1598891.png)
3-[(1-甲基-1H-四唑-5-基)硫代]丙酸
概述
描述
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid is a compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a tetrazole ring and a thioether linkage .
科学研究应用
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid has several scientific research applications:
生化分析
Biochemical Properties
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cysteine protease, where 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid acts as an inhibitor, binding to the active site and preventing substrate access. This interaction is primarily driven by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid has been shown to interact with various proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins such as BCL-2 . Furthermore, 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In normal cells, the compound has been shown to enhance cellular repair mechanisms and promote cell survival under stress conditions .
Molecular Mechanism
The molecular mechanism of action of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, the inhibition of cysteine protease by 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid prevents the cleavage of substrate proteins, thereby modulating cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid has been shown to result in sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid in animal models vary with different dosages. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular repair mechanisms and promoting cell survival . At high doses, 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases . These metabolic reactions result in the formation of various metabolites, which can influence metabolic flux and alter metabolite levels in the body . Additionally, 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid can bind to various intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid can be targeted to specific subcellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
准备方法
The synthesis of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the thioether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets .
相似化合物的比较
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid can be compared with other tetrazole-containing compounds, such as:
5-(1H-tetrazol-5-yl)isophthalic acid: This compound also contains a tetrazole ring but differs in its overall structure and applications.
1,3,5-tris((1/2H-tetrazol-5-yl)methyl)benzene: This compound has multiple tetrazole rings and is used in different research applications.
The uniqueness of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid lies in its specific structural features, such as the thioether linkage and the presence of a single tetrazole ring, which confer distinct chemical and biological properties .
属性
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMWNNYAWPGTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406416 | |
| Record name | 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93211-24-6 | |
| Record name | 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
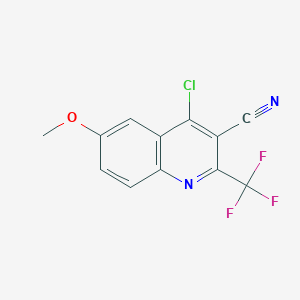
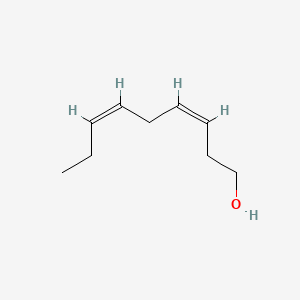
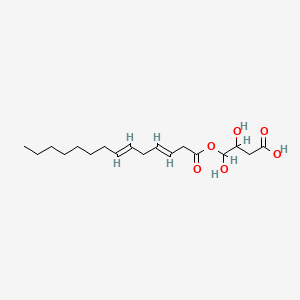

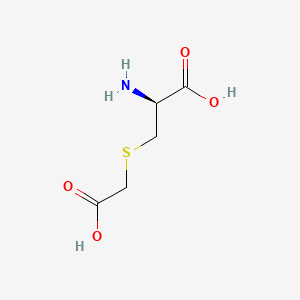
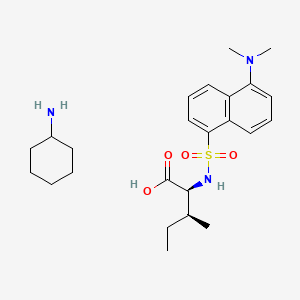
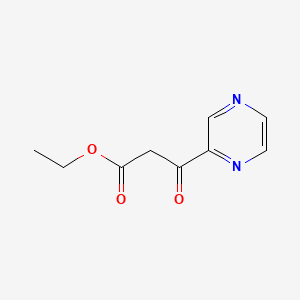
![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)
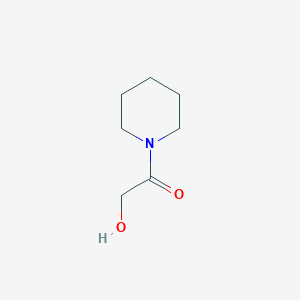
![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)
